molecular formula C20H23BrN2O2 B4113168 1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine

1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine

Cat. No. B4113168
M. Wt: 403.3 g/mol
InChI Key: DMNCYDBTVZYWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine is a chemical compound that has drawn the attention of many researchers due to its potential applications in various fields. This compound is also known as BPP and has been synthesized by several methods.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine is not fully understood. However, studies have shown that this compound has a high affinity for dopamine receptors, particularly the D2 receptor. BPP can modulate the activity of these receptors, which can lead to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, BPP has been shown to reduce anxiety and depression-like behaviors. Additionally, BPP has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine in lab experiments is that it has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using BPP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine. One direction is to investigate its potential as a treatment for addiction. Another direction is to investigate its potential as an antipsychotic agent. Additionally, more research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter release and neuronal activity. Overall, this compound has the potential to be a useful tool for investigating the role of dopamine receptors in various physiological and pathological processes.

Scientific Research Applications

1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine has been studied for its potential applications in several fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antipsychotic agent. Studies have shown that BPP has a high affinity for dopamine receptors and can modulate their activity. Additionally, BPP has been shown to have anxiolytic and antidepressant effects in animal models.
In the field of neuroscience, BPP has been studied for its potential as a tool to investigate the role of dopamine receptors in addiction. Studies have shown that BPP can selectively block the activity of dopamine receptors and reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-bromophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-16(25-19-9-7-18(21)8-10-19)20(24)23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNCYDBTVZYWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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